(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Stereoselective reduction Hydride chemistry Cyclohexanone conformation

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5) is a chiral α-chlorocyclohexanone derivative featuring a bulky 4-tert-butyl group that enforces a locked chair conformation with the tert-butyl substituent exclusively in the equatorial position. This stereochemical rigidity eliminates conformational ambiguity, enabling the compound to serve as a reliable chiral building block in asymmetric synthesis and as a well-defined reference standard for stereochemical studies.

Molecular Formula C10H17ClO
Molecular Weight 188.69 g/mol
CAS No. 15175-18-5
Cat. No. B14715357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
CAS15175-18-5
Molecular FormulaC10H17ClO
Molecular Weight188.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=O)C(C1)Cl
InChIInChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyFJAHXLMRHNSHHX-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Target Compound Overview: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5) for Stereospecific Synthesis and Chiral Intermediate Procurement


(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5) is a chiral α-chlorocyclohexanone derivative featuring a bulky 4-tert-butyl group that enforces a locked chair conformation with the tert-butyl substituent exclusively in the equatorial position [1]. This stereochemical rigidity eliminates conformational ambiguity, enabling the compound to serve as a reliable chiral building block in asymmetric synthesis and as a well-defined reference standard for stereochemical studies [2].

Why Generic Substitution of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5) Is Unacceptable for Stereoselective Chemistry


Generic substitution of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one with racemic or cis-configured 2-chlorocyclohexanone derivatives fails because stereochemistry dictates both conformational distribution and reaction stereoselectivity [1]. The target trans-(2S,4R) diastereomer adopts a single, predictable conformation—a chair with both substituents equatorial—whereas its cis counterpart and unsubstituted α-chlorocyclohexanone exhibit conformational equilibria that change markedly with solvent polarity and temperature, leading to inconsistent stereochemical outcomes [2]. Furthermore, the (2S,4R) absolute configuration provides the enantiopure stereocontrol required for asymmetric catalysis and chiral auxiliary applications, a property absent in achiral or racemic alternatives [3].

Quantitative Differentiation Evidence: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5) vs. Cis Isomer and 2-Substituted Analogs


Diastereoselective LiAlH₄ Reduction: trans-(2S,4R) vs. cis Isomer vs. Unsubstituted Analogs

The trans-configured (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (both substituents equatorial) exhibits a dramatically different stereochemical outcome in LiAlH₄ reduction compared to the cis isomer. In the cis isomer, the chlorine is forced axial by the equatorial 4-tert-butyl group, leading to an equatorial:axial alcohol product ratio of 4.2:1. In contrast, the trans-(2S,4R) compound, with both substituents equatorial, yields an equatorial:axial alcohol ratio exceeding 70:1 [1]. Among a series of equatorial 2-substituents (X = H, CH₃, OCH₃, F, Cl, Br), the chloro substituent produces a uniquely high proportion of axial alcohol relative to H, CH₃, and Br, in the order H < CH₃ < Br < Cl < F < OCH₃ [2]. This exceptional selectivity (>70:1) enables the preparation of specific alcohol diastereomers with minimal purification burden.

Stereoselective reduction Hydride chemistry Cyclohexanone conformation

Conformational Homogeneity: trans-(2S,4R) vs. cis Isomer and α-Chlorocyclohexanone

The trans-(2S,4R) diastereomer adopts a single, locked chair conformation with both the 4-tert-butyl and 2-chloro substituents in equatorial positions, eliminating conformational equilibria entirely [1]. In contrast, the cis isomer exhibits a measurable chair-chair equilibrium, and unsubstituted α-chlorocyclohexanone shows ΔG_eq values ranging from +1.04 kcal/mol (n-pentane) to -0.58 kcal/mol (DMSO), representing a complete conformational preference reversal driven by solvent polarity [2]. This solvent-dependent conformational ambiguity is absent in the target compound, providing a predictable reaction template regardless of medium.

Conformational analysis NMR spectroscopy Solvent effects

Dipole Moment and Electrostatic Environment: trans vs. cis Isomer

The trans-(2S,4R) isomer and its cis counterpart exhibit fundamentally different electrostatic profiles due to the relative orientation of the C-Cl and C=O dipoles. In the trans isomer, both dipoles are oriented in the same direction, creating a cooperative dipole moment that aligns well with theoretical predictions when electrostatic interactions are accounted for [1]. In the cis isomer, the C-Cl and C=O bonds are in close proximity, requiring consideration of orbital overlap between chlorine and oxygen atoms that alters molecular polarizability without significantly affecting the net dipole [2]. These distinct electrostatic environments directly impact nucleophilic addition stereoselectivity, as repulsion between the incoming nucleophile and the C-Cl dipole varies with conformation.

Molecular electrostatics Physical organic chemistry Polarizability

NMR Spectral Reference Utility: trans-(2S,4R) as an Anchoring Standard for α-Chlorocyclohexanone Conformational Studies

The trans-(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, along with its cis counterpart, has been explicitly validated and employed as a reference compound to deconvolute the conformational equilibria of α-chlorocyclohexanone in solution [1]. The target compound provides the NMR spectral signature corresponding to the pure equatorial-2-chloro conformer, enabling direct quantification of conformer populations in flexible α-halocyclohexanones via C2-H coupling constant and chemical shift comparisons [2]. This reference utility is uniquely dependent on the stereochemical purity and conformational locking conferred by the (2S,4R) configuration.

NMR spectroscopy Conformational analysis Reference standards

Primary Research and Industrial Application Scenarios for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (CAS 15175-18-5)


Asymmetric Synthesis: Chiral Building Block for Stereodefined Cyclohexane Derivatives

The target compound serves as a chiral precursor for constructing stereochemically complex cyclohexane-containing molecules. Its locked trans-(2S,4R) configuration enables predictable stereochemical outcomes in nucleophilic additions, alkylations, and cross-coupling reactions, where conformational ambiguity would otherwise compromise diastereoselectivity [1]. The equatorial-2-chloro orientation provides a unique electrostatic environment that drives high diastereoselectivity (>70:1) in hydride reductions compared to cis-configured or unsubstituted analogs [2].

Conformational NMR Reference Standard for α-Halocyclohexanone Analysis

Validated in peer-reviewed studies as the reference compound representing the pure equatorial-2-chloro chair conformation, this compound enables quantitative determination of conformational equilibria (ΔG_eq values) in flexible α-chlorocyclohexanones across diverse solvent systems [1]. Analytical laboratories and physical organic chemistry groups rely on this standard for accurate conformer population measurements using ¹H NMR spectroscopy [2].

Mechanistic Probe for Stereoelectronic Effects in Nucleophilic Addition

The compound has been employed as a key substrate in systematic investigations of hyperconjugative and electrostatic effects governing diastereoselective nucleophilic additions to carbonyl groups [1]. Its position in the substituent ordering (H < CH₃ < Br < Cl < F < OCH₃ for axial alcohol yield) provides critical insight into the interplay between sterics, electrostatics, and orbital interactions, making it valuable for mechanistic physical organic chemistry research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.